(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid (1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0767089
InChI: InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24)
SMILES: C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol

(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid

CAS No.:

Cat. No.: VC0767089

Molecular Formula: C18H25N3O3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid -

Specification

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
IUPAC Name 2-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]cyclopentyl]acetic acid
Standard InChI InChI=1S/C18H25N3O3/c22-16(13-18(14-17(23)24)6-2-3-7-18)21-11-9-20(10-12-21)15-5-1-4-8-19-15/h1,4-5,8H,2-3,6-7,9-14H2,(H,23,24)
Standard InChI Key ZUMZXCOEKVWODD-UHFFFAOYSA-N
SMILES C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O
Canonical SMILES C1CCC(C1)(CC(=O)N2CCN(CC2)C3=CC=CC=[NH+]3)CC(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator